Benzo[a]pyrene-4,5-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37574-47-3 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1,3,5,7,9(20),10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(17(11)18)19-20(16)21-19/h1-10,19-20H |
InChI Key |
XGZQLNASOQVQTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5C(O5)C6=CC=CC(=C64)C=C3 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5C(O5)C6=CC=CC(=C64)C=C3 |
Other CAS No. |
64437-52-1 72010-12-9 72010-13-0 |
Synonyms |
3b,4a-dihydrobenzo(1,2)pyreno(4,5-b)oxirene 4,5-dihydro-4,5-epoxybenzo(a)pyrene benzo(a)pyrene 4,5-epoxide benzo(a)pyrene 4,5-epoxide, (+-)-isomer benzo(a)pyrene 4,5-oxide |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Transformations of Benzo a Pyrene 4,5 Oxide
Formation Pathways from Benzo[a]pyrene (B130552)
The initial metabolic activation of the lipophilic B[a]P is a prerequisite for its conversion into more water-soluble derivatives, including epoxides. researchgate.net This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.aimdpi.com
The formation of Benzo[a]pyrene-4,5-oxide from B[a]P is catalyzed by the microsomal NADPH-dependent cytochrome P-450 monooxygenase system. inchem.org This enzymatic system introduces an oxygen atom across the 4,5-double bond of the pyrene (B120774) structure, creating an epoxide ring. ontosight.ai Several CYP isozymes are implicated in the metabolism of B[a]P, with CYP1A1 and CYP1B1 being particularly important in its oxidation. mdpi.comoup.comrjpbcs.comnih.gov While the metabolic pathway leading to the highly carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxide is extensively studied, the formation of the 4,5-oxide represents a competing metabolic route. mdpi.cominchem.org
The oxidation of B[a]P is a regioselective process, meaning that oxidation occurs preferentially at specific sites on the molecule. The 4,5-position of B[a]P is known as the "K-region," a bond with high electron density that is susceptible to epoxidation. aacrjournals.orgnih.gov The formation of this compound is a direct result of this K-region oxidation. aacrjournals.org In some instances, the formation of the 4,5-oxide can occur following the oxidation of other B[a]P metabolites; for example, 9-hydroxybenzo[a]pyrene can be further oxidized to form this compound. inchem.orginchem.org Studies have also suggested that microsomes from certain tissues, such as the intestine, may preferentially form the 4,5-oxide. inchem.org
Biotransformation by Hydration
Once formed, this compound can undergo further enzymatic transformation. A principal pathway is hydration, which is a critical step in the detoxification process for arene oxides.
This compound is a substrate for the enzyme microsomal epoxide hydrolase (mEH). inchem.orgal-edu.com This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the corresponding trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, also known as Benzo[a]pyrene-4,5-dihydrodiol. inchem.orginchem.orgnih.gov This conversion is a key detoxification reaction, as it transforms the reactive epoxide into a less reactive dihydrodiol. semanticscholar.org The resulting dihydrodiol is more water-soluble and can be more readily excreted from the body following subsequent conjugation reactions. nih.gov
The activity of epoxide hydrolase towards this compound varies depending on the species and tissue type. In studies using isolated perfused rat liver, epoxide hydrase was found to be a more significant pathway for the biotransformation of the 4,5-oxide than conjugation with glutathione (B108866). nih.gov Similarly, perfused rabbit lungs have been shown to hydrate (B1144303) this compound at a rate of 7.60 ± 1.14 nmol/min/g of tissue. aacrjournals.org The subcellular distribution of this enzymatic activity also shows variation; in mouse liver, the highest concentration of this compound hydrolyzing activity is found in the microsomal fraction. ucanr.edu
| Species | Tissue/Fraction | Finding | Reference |
|---|---|---|---|
| Rat | Liver (Perfused) | Epoxide hydration is a major biotransformation pathway, more significant than glutathione conjugation. | nih.gov |
| Rabbit | Lung (Perfused) | Hydration rate measured at 7.60 ± 1.14 nmol/min/g of tissue. | aacrjournals.org |
| Mouse | Liver (Subcellular Fractions) | Microsomal fraction contains the highest activity (45% of total recovered). | ucanr.edu |
| Cell nuclei and debris fraction contains 31% of total recovered activity. | |||
| Mitochondrial fraction contains 14% of total recovered activity. | |||
| Cytosolic fraction contains 4.3% of total recovered activity. | |||
| Human | Liver (Microsomes) | Genetic variants (polymorphisms) of the EPHX1 gene can lead to modest differences in the rate of BaP-4,5-oxide hydrolysis. | nih.gov |
Conjugation Pathways
In addition to hydration, this compound and its metabolites can be processed through conjugation pathways, which further increase their water solubility and facilitate excretion.
This compound itself is a substrate for glutathione S-transferases (GSTs). nih.govnih.gov These enzymes catalyze the conjugation of the epoxide with the endogenous antioxidant glutathione (GSH), forming a thioether conjugate. inchem.orgnih.gov This reaction represents a direct detoxification route for the reactive epoxide. Studies in perfused rat liver and rabbit lung have confirmed the formation of glutathione conjugates from this compound. nih.govaacrjournals.org
Furthermore, the Benzo[a]pyrene-4,5-dihydrodiol produced via epoxide hydrolase activity can undergo subsequent Phase II conjugation reactions. The hydroxyl groups of the dihydrodiol can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronyltransferases, to form glucuronides. inchem.orgnih.gov The dihydrodiol can also be conjugated with sulfate (B86663) to form sulfate esters. inchem.orginchem.org These conjugation reactions yield highly polar, water-soluble metabolites that are readily eliminated from the body. rjpbcs.com
Glutathione S-Transferase Catalysis
A significant pathway in the metabolism of this compound is its conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). rjpbcs.comacs.org This process involves the nucleophilic attack of the sulfur atom of glutathione on one of the epoxide's carbon atoms, leading to the formation of a thioether conjugate. nih.gov This conjugation is a critical detoxification step, as it neutralizes the reactive nature of the epoxide. rjpbcs.com Studies have shown that GSTs are vital in the metabolism of polycyclic aromatic hydrocarbon (PAH) epoxides. acs.org In human fetal liver cytosol, the conjugation of this compound with glutathione was found to be about one-third less than in adult liver cytosol, suggesting developmental differences in this detoxification pathway. earthjustice.orgepa.govepa.gov
Glucuronosyltransferase-Mediated Conjugation
Another major route for the detoxification of this compound and its metabolites is conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). rjpbcs.comepa.gov This enzymatic process has been established in both human and rat liver microsomes. epa.gov The resulting glucuronide conjugates are highly water-soluble and readily excreted. rjpbcs.cominchem.org In the isolated perfused rat liver, the dihydrodiol metabolite of this compound is rapidly conjugated with glucuronic acid. nih.gov The enzymatic basis for the glucuronidation of benzo[a]pyrene oxides, phenols, and dihydrodiols has been directly demonstrated, highlighting the importance of this pathway in polycyclic hydrocarbon metabolism. epa.govnih.gov However, there can be species-specific differences; for instance, rat mammary epithelial cells can conjugate significant amounts of benzo[a]pyrene to glucuronic acid, a capability not observed to the same extent in human mammary epithelial cells. inchem.org
Sulfation Mechanisms
Sulfation, the conjugation with a sulfonate group, represents another pathway for the metabolism of benzo[a]pyrene metabolites, particularly the phenolic derivatives. rjpbcs.cominchem.org While direct sulfation of this compound is not a primary route, its downstream metabolites, such as phenols, can undergo this transformation. inchem.org In studies with isolated perfused rat liver, sulfuric acid esters of the benzo[a]pyrene-4,5-dihydrodiol were not detected, suggesting this is not a major pathway for this specific metabolite in this model. nih.gov However, in human peripheral lung organ cultures, phenolic metabolites of benzo[a]pyrene are predominantly metabolized to their sulfate conjugates, with very little formation of glucuronide conjugates. capes.gov.br This indicates tissue-specific preferences in conjugation pathways. For instance, benzo[a]pyrene-7,8-catechol, a downstream metabolite, can be sulfonated by sulfotransferases (SULTs) like SULT1A1 in human lung cells, forming O-monosulfate products. nih.gov
Metabolic Profiles in Biological Systems
The metabolic fate of this compound has been investigated in a variety of biological models, from subcellular fractions to whole organisms. These studies provide a comprehensive understanding of its biotransformation under different physiological conditions.
In Vitro Cellular and Subcellular Models
In vitro studies using cellular and subcellular fractions have been instrumental in elucidating the specific enzymes and pathways involved in this compound metabolism.
Microsomal Studies : Research using rat and human liver microsomes has been fundamental in characterizing the metabolism of benzo[a]pyrene and its oxides. wur.nl These studies have identified various metabolites, including dihydrodiols, quinones, and phenols. wur.nl Human liver microsomes have shown a four-fold variation in the metabolism of benzo[a]pyrene. inchem.org
Cell Culture Studies : Human cell lines, such as mammary epithelial cells and lymphoblastoid cells, have been used to study the metabolism and mutagenicity of benzo[a]pyrene and its metabolites. inchem.org For example, human mammary epithelial cells were shown to metabolize benzo[a]pyrene, leading to mutations in co-cultured cells. inchem.org Studies with human lung cells have investigated the role of enzymes like SULT1A1 in detoxifying benzo[a]pyrene metabolites. nih.gov Furthermore, 3D cellular models, such as organoids derived from human tissues, are increasingly being used to study the bioactivation of benzo[a]pyrene. mdpi.com
Below is a table summarizing key findings from various in vitro studies on the metabolism of benzo[a]pyrene and its derivatives.
| Biological Model | Key Findings | Reference(s) |
| Rat and Human Liver Microsomes | Metabolized benzo[a]pyrene to dihydrodiols, quinones, and phenols. | wur.nl |
| Human Liver Microsomes | Showed a four-fold variation in benzo[a]pyrene metabolism. | inchem.org |
| Human Mammary Epithelial Cells | Metabolized benzo[a]pyrene, inducing mutations in co-cultured cells. | inchem.org |
| Human Lung Cells (SULT1A1) | SULT1A1 involved in detoxifying benzo[a]pyrene-7,8-catechol. | nih.gov |
| Human Tissue Organoids | Demonstrated the ability to bioactivate benzo[a]pyrene. | mdpi.com |
Ex Vivo Organ Perfusion and Tissue Slice Studies
Ex vivo models, such as isolated perfused organs and tissue slices, bridge the gap between in vitro and in vivo research by maintaining the cellular architecture and interactions of an organ.
Isolated Perfused Rat Liver : This model has been used to study the metabolism and excretion of this compound. nih.gov It was found that in the intact organ, epoxide hydrase plays a more significant role in biotransformation compared to what was suggested by earlier studies with subcellular fractions. nih.gov The dihydrodiol metabolite was either released into the circulation or conjugated with glucuronic acid, with conjugated metabolites being rapidly excreted in the bile. nih.gov
Isolated Perfused Lung and Liver : Comparative studies between perfused rat lung and liver have shown differences in metabolite profiles. inchem.org The lung perfusate had high concentrations of free metabolites, whereas the liver perfusate had low levels of free metabolites and large quantities of conjugated metabolites in the bile. inchem.org
Human Peripheral Lung Organ Cultures : These cultures have demonstrated that human lung tissue metabolizes benzo[a]pyrene to water-soluble metabolites, with a strong preference for sulfation over glucuronidation for phenolic metabolites. capes.gov.br
The following table highlights findings from ex vivo studies.
| Biological Model | Key Findings | Reference(s) |
| Isolated Perfused Rat Liver | Epoxide hydrase is a major enzyme; dihydrodiol is conjugated with glucuronic acid and excreted in bile. | nih.gov |
| Isolated Perfused Rat Lung vs. Liver | Lung produces more free metabolites; liver produces more conjugated metabolites excreted in bile. | inchem.org |
| Human Peripheral Lung Organ Cultures | Predominant formation of sulfate conjugates over glucuronide conjugates for phenolic metabolites. | capes.gov.br |
In Vivo Model Organism Investigations
In vivo studies in model organisms provide the most physiologically relevant context for understanding the metabolism of this compound.
Neonatal Rat Skin : Following topical application, this compound was metabolized in both the skin and liver of neonatal rats. nih.gov The formation of benzo[a]pyrene-4,5-dihydrodiol was time-dependent, peaking at 2 hours. nih.gov This study highlighted the importance of epoxide hydrolase in the skin for the biotransformation of arene oxides. nih.gov
Rats (Oral Administration) : When rats were given benzo[a]pyrene orally, the majority was excreted in the feces. inchem.org Fecal metabolites included 3-hydroxybenzo[a]pyrene, 9-hydroxybenzo[a]pyrene, and trace amounts of benzo[a]pyrene-4,5-dihydrodiol. inchem.org
Rat Prostate Glands : The metabolism of benzo[a]pyrene in rat prostate glands was found to be extremely low in non-induced glands, with water-soluble metabolites being predominant. oup.com
This table summarizes key findings from in vivo metabolic studies.
| Model Organism | Route of Administration | Key Metabolic Findings | Reference(s) |
| Neonatal Rat | Topical (Skin) | Formation of benzo[a]pyrene-4,5-dihydrodiol in skin and liver. | nih.gov |
| Rat | Oral | Major excretion in feces; metabolites include phenols and trace dihydrodiols. | inchem.org |
| Rat | - | Low metabolic rate in non-induced prostate glands; primarily water-soluble metabolites. | oup.com |
Molecular Interactions and Adduct Bioconjugation of Benzo a Pyrene 4,5 Oxide
Covalent Binding to Proteins
This compound, a reactive metabolite of benzo[a]pyrene, is known to form covalent bonds with various cellular macromolecules, including proteins. This process, known as protein adduction, can alter the structure and function of the targeted proteins, potentially leading to cellular damage and toxicity. The electrophilic nature of the epoxide ring in this compound makes it susceptible to nucleophilic attack by amino acid residues within proteins, resulting in the formation of stable covalent adducts.
Mechanisms of Protein Adduction
The primary mechanism of protein adduction by this compound involves the nucleophilic attack of amino acid side chains on the electrophilic carbon atoms of the epoxide ring. This reaction leads to the opening of the epoxide ring and the formation of a covalent bond between the benzo[a]pyrene moiety and the protein. The specific amino acid residues that are targeted typically possess nucleophilic functional groups.
Another significant mechanism of protein interaction is through enzymatic conjugation. This compound is a substrate for Glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of the epoxide with the endogenous antioxidant glutathione. hmdb.ca This process is generally considered a detoxification pathway, as it leads to the formation of a more water-soluble and readily excretable metabolite.
The reactivity of benzo[a]pyrene metabolites is not limited to the 4,5-oxide. The diol epoxide, another class of benzo[a]pyrene metabolites, is also known to react with nucleophilic sites on amino acids in proteins. mdpi.com Studies on these related compounds have shown that amino acids such as histidine and lysine (B10760008) are targets for adduction. nih.govresearchgate.net
Identification of Specific Protein Targets
Research has identified several specific protein targets for benzo[a]pyrene and its metabolites, including this compound. These targets are involved in a range of critical cellular functions, and their modification by adduction can have significant biological consequences.
One of the major targets for adduction by benzo[a]pyrene metabolites is serum albumin , the most abundant protein in blood plasma. mdpi.comnih.govresearchgate.net Adducts have been identified on histidine and lysine residues of this protein. nih.govresearchgate.net Given its abundance and long half-life, albumin adducts are often used as biomarkers of exposure to carcinogenic compounds.
As mentioned, Glutathione S-transferases (GSTs) are another key protein target. hmdb.ca These enzymes directly bind to and catalyze the conjugation of this compound with glutathione. hmdb.ca Several isoforms of GSTs, including GSTM2 and GSTK1, are involved in this process. hmdb.ca
Recent proteomic and metabolomic approaches have identified additional potential protein targets for the parent compound, benzo[a]pyrene, which may also be relevant for its metabolites. These include proteins involved in antioxidant defense and cellular signaling. A study integrating metabolomics and chemical proteomics identified superoxide dismutase 3 (SOD3) and glutathione peroxidase 4 (GPX4) as direct targets of benzo[a]pyrene in liver cells. nih.gov Another study using bioinformatics and machine learning approaches identified a set of seven feature genes whose protein products may be targets of benzo[a]pyrene: ACE, APOE, CDK1, CTNNB1, GATA6, IRF1, and SLC1A3 . nih.gov Molecular docking simulations in this study suggested the highest binding affinity of benzo[a]pyrene with cyclin-dependent kinase 1 (CDK1) . nih.gov
| Protein Target | Metabolite Studied | Site of Adduction/Interaction | Cellular Function |
|---|---|---|---|
| Serum Albumin | Benzo[a]pyrene diol epoxide | Histidine, Lysine | Transport, Osmotic pressure |
| Glutathione S-transferases (GSTM2, GSTK1) | This compound | Catalytic site | Detoxification |
| Superoxide dismutase 3 (SOD3) | Benzo[a]pyrene | Not specified | Antioxidant defense |
| Glutathione peroxidase 4 (GPX4) | Benzo[a]pyrene | Not specified | Antioxidant defense |
| Cyclin-dependent kinase 1 (CDK1) | Benzo[a]pyrene | Not specified | Cell cycle regulation |
| Angiotensin-converting enzyme (ACE) | Benzo[a]pyrene | Not specified | Blood pressure regulation |
| Apolipoprotein E (APOE) | Benzo[a]pyrene | Not specified | Lipid transport |
| Catenin beta-1 (CTNNB1) | Benzo[a]pyrene | Not specified | Cell adhesion, Signaling |
| GATA binding protein 6 (GATA6) | Benzo[a]pyrene | Not specified | Transcription regulation |
| Interferon regulatory factor 1 (IRF1) | Benzo[a]pyrene | Not specified | Immune response |
| Solute carrier family 1 member 3 (SLC1A3) | Benzo[a]pyrene | Not specified | Neurotransmitter transport |
Characterization of Protein-Adduct Structures
The characterization of the precise structure of protein-adducts is crucial for understanding their biological effects. Various analytical techniques are employed to identify the site of adduction and to elucidate the three-dimensional structure of the modified protein.
Mass spectrometry , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the characterization of protein adducts. mdpi.comnih.govresearchgate.net This technique allows for the identification of the specific amino acid residues that have been modified and can provide information about the structure of the adduct through fragmentation analysis. For example, LC-MS/MS has been used to characterize the adducts of benzo[a]pyrene diol epoxide with histidine and lysine in human serum albumin. mdpi.comnih.govresearchgate.net While specific studies on the mass spectrometric characterization of this compound-protein adducts are not as prevalent, the same methodologies would be applicable.
X-ray crystallography can provide detailed three-dimensional structural information of molecules. A study on this compound itself has revealed its molecular geometry. nih.gov The study showed that the carbon skeleton of the molecule is nearly planar, and that the epoxide ring is symmetrical. nih.gov While the crystal structure of a protein covalently bound to this compound has not yet been reported, this information on the metabolite's structure is valuable for molecular modeling and docking studies to predict how it might interact with proteins.
To date, detailed three-dimensional structures of this compound-protein adducts, for instance from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, have not been extensively reported in the scientific literature. The characterization of such adducts remains a challenging area of research due to the low abundance of these adducts in vivo and the technical difficulties in isolating and crystallizing adducted proteins.
Mechanistic Investigations of Biological Perturbations Induced by Benzo a Pyrene 4,5 Oxide
Molecular Pathways of Genomic Integrity Perturbation
The interaction of benzo[a]pyrene-4,5-oxide with genetic material is a critical aspect of its toxicity. This interaction can lead to various forms of DNA damage, ultimately compromising genomic stability.
Induction of DNA Strand Breaks
While benzo[a]pyrene (B130552) and its diol-epoxide metabolites are well-documented inducers of DNA adducts, research indicates that this compound also contributes to DNA damage, including strand breaks. researchgate.netplos.org Studies using the comet assay have demonstrated that treatment of C3H10T1/2 cells with benzo[a]pyrene-4,5-diol, the hydrolysis product of the epoxide, results in significant DNA damage. researchgate.net This suggests that the epoxide itself is a precursor to DNA-damaging species. The generation of reactive oxygen species (ROS) during the metabolic processing of B[a]P and its derivatives is a proposed mechanism for the induction of these strand breaks. nih.gov
Nucleotide Base Alterations and Misincorporation Potential
This compound can covalently bind to nucleic acids, leading to the formation of DNA adducts. rjpbcs.comontosight.ai These adducts primarily form with purine (B94841) bases, such as guanosine (B1672433) and adenosine. rjpbcs.com The formation of these bulky adducts distorts the DNA double helix, which can interfere with normal DNA replication and transcription processes. wikipedia.org This distortion can lead to misincorporation of nucleotides by DNA polymerases during replication, resulting in point mutations. While this compound itself was reported as non-mutagenic in some bacterial assays, its potential to cause genetic alterations through DNA adduction remains a significant concern. inchem.orginchem.org
Modulation of DNA Repair Mechanisms
The cellular response to DNA damage involves a complex network of DNA repair pathways. The presence of benzo[a]pyrene-induced adducts can trigger these repair mechanisms, such as the nucleotide excision repair (NER) pathway. oup.com However, the efficiency of these repair processes can be overwhelmed or modulated by the extent and nature of the DNA damage. Suboptimal DNA repair capacity has been linked to an increased risk of environmentally induced cancers. oup.com Furthermore, genotoxic stress from compounds like B[a]P metabolites can lead to the transcriptional activation of DNA repair genes, in some cases as an adaptive response. oup.com
Cellular Responses and Morphological Alterations
The molecular damage induced by this compound translates into observable effects at the cellular level, including changes in cell morphology and the activation of stress response pathways.
In Vitro Cell Transformation Models
Studies utilizing in vitro cell culture systems have been instrumental in elucidating the transforming potential of benzo[a]pyrene metabolites. This compound has been shown to induce malignant transformations in cell culture. pnas.org For instance, research on C3H10T1/2 mouse embryo fibroblasts demonstrated that the K-region dihydrodiol of B[a]P, trans-B[a]P-4,5-diol, can induce morphological cell transformation, leading to the formation of transformed foci. researchgate.net This transforming activity occurs even in the absence of stable covalent DNA adducts, suggesting alternative mechanisms of carcinogenesis may be at play. researchgate.net
Table 1: In Vitro Transformation Studies with Benzo[a]pyrene Metabolites
| Cell Line | Compound | Observed Effect | Reference |
|---|---|---|---|
| C3H10T1/2 | trans-B[a]P-4,5-diol | Morphological cell transformation (Types II and III foci) | researchgate.net |
Cellular Stress Pathways
Exposure to benzo[a]pyrene and its metabolites, including the 4,5-oxide, can induce cellular stress, particularly oxidative stress. nih.govmdpi.com The metabolism of B[a]P can generate reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. nih.govmdpi.com This oxidative stress can activate various cellular signaling pathways. For example, B[a]P has been shown to increase ROS levels and activate the NF-κB pathway in endothelial progenitor cells. spandidos-publications.com The aryl hydrocarbon receptor (AhR) also plays a crucial role in mediating the toxic effects of B[a]P, including the induction of enzymes involved in its metabolism and the subsequent generation of oxidative stress. nih.gov
Table 2: Cellular Stress Responses to Benzo[a]pyrene and its Metabolites
| Cell Type | Compound | Pathway/Effect | Reference |
|---|---|---|---|
| Endothelial Progenitor Cells | Benzo[a]pyrene | Increased ROS, Activation of NF-κB | spandidos-publications.com |
| Various | Benzo[a]pyrene | Induction of Aryl Hydrocarbon Receptor (AhR) pathway | nih.gov |
Comparative Studies with Other Epoxides and Metabolites
Research has extensively compared the mutagenic and cytotoxic effects of B[a]P-4,5-oxide with other B[a]P epoxides, such as the 7,8- and 9,10-oxides. nih.gov B[a]P-4,5-oxide, also known as the K-region epoxide, demonstrates significant mutagenic activity, particularly as a frameshift mutagen in specific bacterial strains. nih.gov In contrast, the 7,8- and 9,10-oxides show markedly lower mutagenicity in the same bacterial assays. nih.gov While the instability of the 7,8- and 9,10-oxides in aqueous media was noted, it did not fully account for the substantial difference in their mutagenic potential compared to the more stable 4,5-oxide. nih.gov
In mammalian cell systems, B[a]P-4,5-oxide has been shown to be more cytotoxic than the 7,8- and 9,10-oxides. nih.gov Furthermore, studies investigating the conversion of 8-azaguanine-sensitive Chinese hamster V79 cells to resistant variants found B[a]P-4,5-oxide to be considerably more active than the 9,10-oxide. nih.gov When comparing the enantiomers of B[a]P-4,5-oxide, the (-) enantiomer was found to be more mutagenic and cytotoxic than the (+) enantiomer in both bacterial and mammalian cell lines. pnas.org Interestingly, mixtures of the enantiomers resulted in a synergistic cytotoxic and mutagenic response in V79 cells. pnas.org
The enzymatic hydration of B[a]P epoxides by epoxide hydrolase is a critical detoxification pathway. annualreviews.org B[a]P-4,5-oxide is a substrate for microsomal epoxide hydrolase, which converts it to the less mutagenic trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene (B[a]P-4,5-dihydrodiol). annualreviews.orgmdpi.com Comparative studies have shown that the rate of hydration can vary between different epoxides. For instance, in human lung microsomes, the order of hydration rates for several polycyclic aromatic hydrocarbon epoxides was determined, with B[a]P-4,5-oxide being readily measurable. scispace.com The efficiency of this detoxification is crucial, as inhibition of epoxide hydrolase can lead to increased binding of certain B[a]P metabolites to DNA. oup.com
Conversely, the hydration of B[a]P-7,8-oxide by epoxide hydrolase leads to the formation of B[a]P-7,8-dihydrodiol, a precursor to the highly carcinogenic bay-region diol-epoxide, B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE). annualreviews.orgresearchgate.net This highlights the dual role of epoxide hydrolase, acting as a detoxifying enzyme for B[a]P-4,5-oxide while participating in the activation pathway of other B[a]P metabolites. annualreviews.org BPDE is considered an ultimate carcinogen of B[a]P. researchgate.netwikipedia.org
Comparative studies of DNA binding further differentiate the biological activities of B[a]P metabolites. While B[a]P-4,5-oxide can bind to DNA, the adducts formed are distinct from those produced by the metabolism of B[a]P in the presence of DNA, which primarily involve BPDE. aacrjournals.org The inhibition of epoxide hydrolase has been shown to increase the binding of 9-hydroxythis compound (B1199691) to nuclear DNA, while decreasing the binding of BPDE. oup.com This suggests that the balance between different metabolic pathways significantly influences the nature and extent of DNA damage.
Interactive Table: Comparative Mutagenicity of Benzo[a]pyrene Epoxides
| Compound | Test System | Genetic Marker | Relative Mutagenicity | Citation |
|---|---|---|---|---|
| This compound | Salmonella typhimurium TA1537/TA1538 | Frameshift mutations | High | nih.gov |
| Benzo[a]pyrene-7,8-oxide | Salmonella typhimurium TA1537/TA1538 | Frameshift mutations | <1% of 4,5-oxide | nih.gov |
| Benzo[a]pyrene-9,10-oxide | Salmonella typhimurium TA1537/TA1538 | Frameshift mutations | <1% of 4,5-oxide | nih.gov |
| This compound | Chinese hamster V79 cells | 8-azaguanine resistance | Active | nih.gov |
| Benzo[a]pyrene-9,10-oxide | Chinese hamster V79 cells | 8-azaguanine resistance | Considerably less active than 4,5-oxide | nih.gov |
| (-)-Benzo[a]pyrene-4,5-oxide | Salmonella typhimurium & V79 cells | Not specified | 1.5- to 5.5-fold more mutagenic than (+) enantiomer | pnas.org |
| (+)-Benzo[a]pyrene-4,5-oxide | Salmonella typhimurium & V79 cells | Not specified | Less mutagenic than (-) enantiomer | pnas.org |
Interactive Table: Comparative Cytotoxicity of Benzo[a]pyrene Epoxides in V79 Cells
| Compound | Relative Cytotoxicity | Citation |
|---|---|---|
| This compound | More cytotoxic than 7,8- and 9,10-oxides | nih.gov |
| Benzo[a]pyrene-7,8-oxide | Less cytotoxic than 4,5-oxide | nih.gov |
| Benzo[a]pyrene-9,10-oxide | Less cytotoxic than 4,5-oxide | nih.gov |
| (-)-Benzo[a]pyrene-4,5-oxide | More cytotoxic than (+) enantiomer | pnas.org |
| (+)-Benzo[a]pyrene-4,5-oxide | Less cytotoxic than (-) enantiomer | pnas.org |
Analytical Methodologies for Benzo a Pyrene 4,5 Oxide Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Benzo[a]pyrene-4,5-oxide and its derivatives from complex mixtures, allowing for accurate characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques utilized for this purpose.
HPLC is a cornerstone technique for the analysis of Benzo[a]pyrene (B130552) (BaP) metabolites, including the 4,5-oxide. Its versatility allows for the separation of a wide range of compounds, from the parent hydrocarbon to its various oxidized and conjugated forms. The choice of column and mobile phase is critical for achieving optimal separation of these closely related structures.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of BaP metabolites. In this technique, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This setup effectively separates compounds based on their hydrophobicity.
Researchers have developed and optimized RP-HPLC methods to resolve a complex mixture of BaP metabolites, including dihydrodiols, phenols, and quinones, which can be formed alongside or from this compound. For instance, a study analyzing metabolites from rat hepatic microsomes used a Nucleosil® C18 reverse phase column with an acetonitrile/water gradient to achieve separation. Detection is often performed using UV-Vis or fluorescence detectors, with specific wavelengths chosen to maximize sensitivity for the compounds of interest. For BaP metabolites, a detection wavelength of 254 nm is frequently employed.
The analysis of adducts, where this compound covalently binds to macromolecules like DNA or RNA, also heavily relies on RP-HPLC coupled with sensitive detection methods. After enzymatic digestion of the macromolecule, the resulting modified nucleosides can be separated and identified.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Nucleosil® C18 reverse phase (250 × 4 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient | |
| Flow Rate | 0.6 ml/min | |
| Temperature | 35°C | |
| Detection | UV at 254 nm |
This compound is a chiral molecule, existing as two enantiomers, (+) and (-)-Benzo[a]pyrene 4,5-oxide. These stereoisomers can exhibit different biological activities, making their separation and individual analysis crucial. Chiral HPLC is the primary method used to resolve these enantiomers.
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly used for this purpose. The separation of related chiral metabolites, such as the cis-4,5-dihydrodiol enantiomers (4S,5R and 4R,5S), has been successfully demonstrated using chiral stationary-phase HPLC, highlighting the capability of this technique to resolve stereoisomers within the BaP metabolic pathway.
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC/MS), is a powerful tool for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. While less common for the direct analysis of thermally labile epoxides like this compound, GC/MS is highly effective for analyzing more stable related compounds or derivatives.
For instance, a sensitive GC-MS/MS method has been developed for the quantification of urinary Benzo[a]pyrene-(7R,8S,9R,10S)-tetrol, a hydrolysis product of the ultimate carcinogenic metabolite of BaP. The analysis often requires a derivatization step to increase the volatility and thermal stability of the analytes. Samples are typically extracted from their matrix, purified, and then derivatized before injection into the GC system. The high resolution of capillary GC columns combined with the specificity of MS detection provides excellent selectivity and sensitivity for trace-level analysis.
High-Performance Liquid Chromatography (HPLC)
Spectrometric Characterization
Spectrometric techniques are indispensable for the structural confirmation and quantification of analytes separated by chromatography. Mass spectrometry is the most definitive of these methods.
Mass Spectrometry provides detailed information about the molecular weight and structure of a compound, making it a powerful tool for the unambiguous identification of this compound and its metabolites. When coupled with HPLC (LC-MS) or GC (GC-MS), it offers unparalleled sensitivity and specificity.
In LC-MS analysis of BaP metabolites, atmospheric pressure chemical ionization (APCI) is a commonly used ion source. The mass spectrometer can be operated in various modes. For example, selected reaction monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte. This approach significantly enhances selectivity by filtering out background noise. For instance, in the analysis of various BaP metabolites, specific m/z transitions are monitored, such as m/z 269 → m/z 251 for BaP-dihydrodiols. Full scan modes are used to obtain the complete mass spectrum of a compound, aiding in its initial identification by comparing it with authentic standards.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| B[a]P-dihydrodiols | 269 [M+H-H₂O]⁺ | 251 [M+H-2H₂O]⁺ | |
| 3-OH-B[a]P | 269 | 251 [M+H-H₂O]⁺ | |
| B[a]P-quinones | 283 | 255 [M+H-CO]⁺ | |
| B[a]P-tetraol-1 | 303 [M+H-H₂O]⁺ | 285 [M+H-2H₂O]⁺ |
High-resolution mass spectrometry (HRMS) can also be employed to determine the elemental composition of an unknown metabolite by providing a highly accurate mass measurement, further aiding in its structural elucidation.
Mass Spectrometry (MS) for Identification and Quantification
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the structural characterization of benzo[a]pyrene (B[a]P) adducts. nih.gov This technique allows for the selective detection and identification of metabolites and their covalent adducts with DNA and proteins. In the analysis of B[a]P diol epoxide (BPDE) adducts, a downstream metabolite of B[a]P oxides, MS/MS provides characteristic fragmentation patterns that serve as fingerprints for identification. cdc.gov For instance, the protonated molecular ion of an N2-deoxyguanosine–BPDE adduct (m/z 570.58) undergoes specific cleavages, yielding major fragment ions that confirm its structure. cdc.gov Similarly, analysis of N6-deoxyadenosine-BPDE adducts reveals distinct fragmentation. cdc.gov This level of detail is essential for understanding how B[a]P metabolites interact with nucleic acids.
| Adduct | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Reference |
|---|---|---|---|
| N2-deoxyguanosine–BPDE (N2-dG–BPDE) | 570.58 | 553, 454, 302, 285, 257 | cdc.gov |
| N6-deoxyadenosine–BPDE (N6-dA–BPDE) | 554 | 438, 302, 285, 257 | cdc.gov |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy required to determine the elemental composition of B[a]P metabolites and adducts. This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different exact masses. HRMS has been employed to identify a range of B[a]P metabolites in biological and environmental samples. researchgate.netnih.gov For example, LC-Q-TOF (Quadrupole Time-of-Flight) HRMS has been used to detect B[a]P and its metabolite, Benzo[a]pyrene-7,8-diol, in cell cultures. nih.gov Furthermore, HRMS is instrumental in measuring adducts to amino acids in proteins, such as serum albumin. The detection of BPDE adducts to histidine and lysine (B10760008) provides a method for assessing human exposure to B[a]P. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene. researchgate.net PAHs exhibit characteristic UV absorbance spectra due to their conjugated aromatic systems. This property allows for their detection and quantification, often following separation by High-Performance Liquid Chromatography (HPLC). researchgate.net The UV-Vis spectrum of a B[a]P metabolite like this compound provides a unique signature that can be used for its identification. While not as structurally informative as mass spectrometry, UV-Vis detection is a robust and common method in routine analysis of environmental and biological samples for PAH contamination. mdpi.com Studies have shown that light, including UVA and visible light, can play a role in the photogenotoxicity of B[a]P, a process that can be monitored using spectroscopic techniques. nih.gov
Fluorescence Spectroscopy for Adduct Detection
Fluorescence spectroscopy offers exceptional sensitivity for detecting B[a]P and its adducts. The extensive π-electron system of benzo[a]pyrene gives rise to strong fluorescence, which is exploited for trace-level detection. mdpi.com Various fluorescence-based methods have been developed to identify and quantify B[a]P-DNA adducts. Techniques such as synchronous fluorescence spectroscopy and laser-induced fluorescence (LIF) coupled with HPLC have significantly improved detection limits. nih.govmit.edu For instance, an HPLC-LIF method demonstrated a detection limit as low as 20 attomoles for BPDE adducts. mit.edu A common approach involves hydrolyzing DNA adducts to release the corresponding tetrahydrotetrols, which are then separated by HPLC and quantified by their fluorescence. nih.gov This methodology has been successfully applied to detect BPDE-DNA adducts in human lung tissue, with detection limits around one adduct in 10⁸ nucleotides. nih.gov
| Technique | Analyte | Key Findings / Application | Reference |
|---|---|---|---|
| Immunoaffinity Chromatography / Synchronous Fluorescence Spectroscopy | BPDE-DNA adducts | Used to unequivocally identify BPDE-DNA adducts in human lung samples. | nih.gov |
| Low-Temperature Fluorescence Spectroscopy | BPDE-DNA adducts | Fluorescence intensity increases significantly at low temperatures (100 K), enhancing detection of adducts as low as 10 pmol. | nih.gov |
| HPLC with Laser-Induced Fluorescence (HPLC-LIF) | (-)-anti-BPDE-serum albumin adducts | Quantified adducts in 95% of human plasma samples with a detection limit of 20 attomoles. | mit.edu |
| Synchronous Fluorescence Spectrophotometry | B[a]PDE-DNA adducts | Detected adducts in the DNA from peripheral blood lymphocytes of coke oven workers. | pnas.org |
Radiometric and Isotopic Labeling Techniques
Radiolabeling provides a powerful means to trace the metabolic fate of benzo[a]pyrene from its initial uptake to the formation of oxides and subsequent binding to macromolecules.
Tritium (B154650) and Carbon-14 (B1195169) Labeling for Metabolic Tracing
The use of tritium (³H) and carbon-14 (¹⁴C) as isotopic labels is a fundamental strategy in metabolic research. researchgate.netopenmedscience.com By synthesizing benzo[a]pyrene with these isotopes, researchers can track its journey through complex biological systems. rsc.orgnih.gov This approach allows for the quantitative measurement of absorption, distribution, metabolism, and excretion (ADME) of the compound. For instance, studies using tritium-labeled B[a]P have investigated its binding sites on DNA, providing insights into the mechanisms of carcinogenesis. rsc.org Double-tracer autoradiography, using both ³H and ¹⁴C, enables the simultaneous study of two different metabolic pathways or molecules within the same tissue sample, offering high spatial resolution and accurate quantification. nih.gov These tracing studies are invaluable for determining the pathways leading to the formation of reactive intermediates like this compound and identifying the tissues where they accumulate.
Phosphorus-32 Postlabeling for DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, including those formed by B[a]P metabolites. nih.govacs.org The technique involves the enzymatic digestion of DNA to individual nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. The radiolabeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and quantified by measuring their radioactivity. nih.gov This method can detect as little as one adduct per 10⁹ to 10¹⁰ normal nucleotides. cdc.gov ³²P-postlabeling has been used to analyze the complex patterns of B[a]P-DNA adducts formed in various in vitro and in vivo systems, demonstrating that multiple adducts can be formed through different metabolic activation pathways, including monooxygenation and one-electron oxidation. nih.govnih.gov
Sample Preparation and Extraction Protocols
The accurate analysis of this compound and related metabolites is critically dependent on the efficacy of sample preparation and extraction protocols. These procedures are designed to isolate the target analytes from complex sample matrices, remove interfering substances, and concentrate the analytes to a level suitable for detection. The choice of methodology is heavily influenced by the nature of the sample matrix, which can range from biological tissues and fluids to environmental and food samples. Common techniques employed include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and variations such as the QuEChERS method.
Solid-phase extraction is a widely adopted technique that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. fishersci.com The analyte is later eluted with a suitable solvent. fishersci.com This method is valued for its simplicity, high selectivity, and reduced consumption of organic solvents compared to traditional LLE. fishersci.com For instance, SPE with C18 cartridges has been successfully used for the extraction of benzo[a]pyrene from coffee and drinking water. fishersci.comanalis.com.my In the analysis of coffee powder, C18 SPE cartridges were conditioned with methanol and water before sample loading. analis.com.my After washing, the analyte was eluted with hexane. analis.com.my Similarly, automated SPE systems using C18 columns have been employed to concentrate benzo[a]pyrene from large-volume water samples, with ethyl acetate (B1210297) and dichloromethane (B109758) used for elution. fishersci.com Novel sorbents, such as magnesium oxide (MgO) microspheres, have shown excellent performance in selectively isolating benzo[a]pyrene from complex matrices like sediments, soils, and fish, effectively removing impurities such as lipids and pigments. nih.gov
Liquid-liquid extraction remains a fundamental technique for the isolation of benzo[a]pyrene and its metabolites. This method involves partitioning the analyte between two immiscible liquid phases. In the analysis of meat products, ethyl acetate has been used as the extraction solvent, demonstrating good recovery rates. thermofisher.com The process typically involves homogenizing the sample with the solvent, centrifuging to separate the phases, and then collecting the organic supernatant. thermofisher.com For the analysis of BaP metabolites formed in microsomal incubations, ethyl acetate is frequently used to stop the reaction and extract the compounds. mdpi.comnih.gov The combined organic phases are then evaporated to dryness and the residue is reconstituted in a solvent suitable for chromatographic analysis. mdpi.comnih.gov
For specific and complex applications, more specialized techniques have been developed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been adapted for determining benzo[a]pyrene in food matrices like bread. nih.gov This procedure involves an initial extraction with acetone, followed by a partitioning step using magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to induce phase separation. nih.gov For the analysis of DNA adducts, such as those formed from benzo[a]pyrene diol epoxide (BPDE), novel cleanup strategies are essential due to the low in vivo concentrations. nih.gov One such approach combines selective enzymatic digestion with the use of metal affinity ZipTips, which are typically used for phosphopeptide extraction, to selectively isolate the phosphorylated nucleotide adducts from non-adducted nucleosides and enzymes. nih.gov In the study of microalgae cultures, a miniaturized matrix solid-phase dispersion (MSPD) method has been utilized for the extraction of analytes from the biomass. nih.gov
The following tables provide a summary of various sample preparation and extraction protocols documented in research literature for benzo[a]pyrene and its metabolites, including precursors and related structures to this compound.
Table 1: Summary of Solid-Phase Extraction (SPE) Protocols
| Matrix | SPE Sorbent | Conditioning & Elution Solvents | Research Focus |
|---|---|---|---|
| Municipal Drinking Water | C18 | Conditioning: Not specified. Elution: Ethyl acetate and dichloromethane. | Automated SPE for concentrating trace BaP. fishersci.com |
| Coffee Powder | Isolute C18 (EC) | Conditioning: Methanol, Milli-Q water. Elution: Hexane. | Determination of BaP in commercial coffee. analis.com.my |
| Complex Matrices (Sediments, Soils, Fish, Liver) | MgO Microspheres | Loading: Not specified. Rinsing/Eluting: Optimized volumes of various solvents. | Selective cleanup and separation of BaP. nih.gov |
| Microalgae Culture (Liquid Media) | Not specified | Not specified | Off-line SPE for extraction of BaP and its metabolites. nih.gov |
| Aqueous Media | Laboratory-prepared hybrid mesoporous materials | Conditioning: Methanol, deionized water. Elution: Acetonitrile. | Separation and enrichment of various PAHs. mdpi.com |
| BPDE-DNA Adducts | Metal Affinity ZipTips | Not specified | Selective isolation of phosphorylated adducted nucleotides. nih.gov |
Table 2: Summary of Liquid-Liquid and Other Extraction Protocols
| Matrix | Extraction Method | Key Solvents & Reagents | Research Focus |
|---|---|---|---|
| Sausage and Preserved Ham | Liquid-Liquid Extraction | Ethyl acetate, anhydrous sodium sulfate. | Determination of BaP in meat products. thermofisher.com |
| Rat Hepatic Microsomes | Liquid-Liquid Extraction | Ethyl acetate. | Extraction of BaP metabolites after incubation. mdpi.comnih.gov |
| Bread | QuEChERS | Acetone, deionized water, MgSO4, NaCl. | Analysis of BaP in bread samples. nih.gov |
| Microalgae Culture (Biomass) | Matrix Solid-Phase Dispersion (MSPD) | Not specified | Miniaturized MSPD for extraction of BaP and metabolites. nih.gov |
| Oenological Carbons | Solvent Extraction | Hexane for extraction; Methanol/THF for reconstitution. | Determination of BaP in oenological carbons. |
Structural and Computational Biology Studies of Benzo a Pyrene 4,5 Oxide
X-ray Crystallographic Analysis
X-ray crystallography has provided invaluable information regarding the precise three-dimensional arrangement of atoms in benzo[a]pyrene-4,5-oxide. nih.gov
Bond Length and Angle Characterization
Detailed analysis of the crystal structure has allowed for precise characterization of bond lengths and angles within the this compound molecule. nih.gov The C-O bond distances in the epoxide ring are a key feature. Unlike the K-region oxide of 7,12-dimethylbenz[a]anthracene, the epoxide ring in this compound is symmetrical, with the C-O distances being equivalent within experimental error. nih.gov These C-O distances are notably longer than those found in many other oxides, including 7,12-dimethylbenz[a]anthracene-5,6-oxide. nih.gov This suggests a difference in the nature of the epoxide rings between these two potent carcinogens. nih.gov
Epoxidation also influences the bond character of the rest of the molecule. An increase in the double bond character of the C11-C12, C9-C10, and C7-C8 bonds has been observed. nih.gov Furthermore, a weak intermolecular interaction, a C-H...O hydrogen bond, is present where the hydrogen atom on C3 points towards the oxygen atom of a neighboring molecule, suggesting that the C3 position may be slightly acidic. nih.gov
Table 1: Selected Bond Lengths in this compound
| Bond | Length (Å) |
|---|---|
| C4-C5 | 1.48 |
| C4-O | 1.47 |
| C5-O | 1.47 |
Note: The C-O distances are equivalent within experimental error, indicating a symmetrical oxide ring. Data from an X-ray crystallographic study. nih.gov
Molecular Modeling and Quantum Chemical Approaches
Computational methods provide a powerful complement to experimental studies, offering insights into the electronic structure and reactivity of this compound.
Electronic Structure Calculations
Quantum chemical calculations, such as those based on density functional theory (DFT), have been employed to investigate the electronic structure of benzo[a]pyrene (B130552) and its derivatives. acs.orgmdpi.com These calculations help in understanding the distribution of electrons within the molecule and the energies of its molecular orbitals. For instance, Hückel and perturbational molecular orbital calculations have suggested that the position of nitrogen substitution in aza-polycyclic aromatic hydrocarbons significantly influences the reactivity of their epoxide derivatives. researchgate.net While not directly on this compound, these studies highlight the utility of such calculations in predicting reactivity patterns.
Reactivity Predictions (e.g., Electrophilic Potentials)
This compound is a reactive electrophilic metabolite. baua.de Computational models are instrumental in predicting its reactivity. Analysis of experimentally determined bond lengths from crystallographic data suggests that after the highly reactive epoxide ring, the most reactive positions are at C1, C6, C7, C11, and C12. nih.gov
Computational chemistry techniques serve as a complementary approach to laboratory studies for predicting the formation of transformation products of polycyclic aromatic hydrocarbons. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate properties such as average local ionization energy (ALIE) to predict reactive sites. nih.gov For the parent compound, benzo[a]pyrene, metabolism can lead to the formation of electrophilic metabolites with carcinogenic potential. mdpi.comencyclopedia.pub
Computational Simulations of Molecular Interactions
Computational simulations, particularly molecular dynamics (MD), are used to study the interactions of benzo[a]pyrene and its metabolites with biological macromolecules. These simulations provide an atomistic-level view of how these molecules bind to and interact with proteins and nucleic acids.
For example, MD simulations have been used to study the inclusion complexes of benzo[a]pyrene with cucurbit[n]urils, revealing that the primary driving forces for complex stability are hydrophobic forces, van der Waals interactions, and electrostatic effects. nih.gov In another study, all-atom molecular dynamics simulations were used to examine the effect of benzo[a]pyrene on the oligomerization of Aβ₄₂ peptides, which is relevant to Alzheimer's disease. mdpi.com The results indicated strong hydrophobic interactions between the peptides and benzo[a]pyrene. mdpi.com While these studies focus on the parent compound, the methodologies are directly applicable to understanding the molecular interactions of this compound with biological targets.
DNA Binding Simulations
Specific and detailed molecular dynamics or other simulation studies on the non-covalent or covalent binding of this compound to DNA are not extensively reported in the available research. The focus of DNA interaction studies has been overwhelmingly on adducts formed by the more potent carcinogen, BPDE. acs.orgpnas.org
Experimental studies have indicated that this compound can form adducts with DNA, although this pathway is considered less significant than the diol epoxide pathway. Research has shown that a DNA adduct derived from 9-hydroxy-Benzo[a]pyrene-4,5-oxide can be formed in rat lung tissue. oup.com Furthermore, early teratogenicity studies noted that while the diol epoxide (BPDE) was highly effective at inducing malformations in mouse embryos, this compound did not cause a significant increase in malformed fetuses under the tested conditions. ca.gov
The fundamental structural information required for any computational study was established by an X-ray crystallographic analysis of this compound, which detailed its molecular geometry. nih.gov This study revealed that epoxidation at the 4,5-bond does not significantly perturb the planarity of the carbon skeleton. nih.gov While this structural data is a prerequisite for simulation work, subsequent detailed simulation studies of its interaction with DNA are not found in the reviewed literature.
Synthetic Chemistry and Derivatization Strategies for Research Applications
Chemical Synthesis of Benzo[a]pyrene-4,5-oxide
The synthesis of this compound is a multi-step process that typically starts from a more stable precursor. A common and effective strategy involves the preparation and subsequent transformation of the corresponding K-region quinone, 4,5-dihydrobenzo[a]pyrene-4,5-dione.
A documented synthetic pathway proceeds as follows researchgate.net:
Reduction of the Quinone : The precursor, 4,5-dihydrobenzo[a]pyrene-4,5-dione, is reduced to form the corresponding diol. This reduction is typically achieved using a reducing agent such as potassium borohydride. The reaction conditions, including the choice of solvent like peroxide-free 2-propanol, are controlled to favor the formation of the trans-diol isomer. researchgate.net
Cyclization to the Epoxide : The resulting trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene is then directly cyclized to yield the target epoxide, this compound. This intramolecular condensation (etherification) can be induced by refluxing the diol with specific reagents designed to facilitate the ring closure. researchgate.net
Preparation of Labeled and Analogous Compounds
For advanced research applications, such as metabolic tracing, quantitative analysis, and structure-activity relationship studies, the synthesis of labeled compounds and structural analogues is crucial.
Deuterium-labeled this compound serves as an invaluable internal standard for mass spectrometry-based quantification in biological matrices. The synthesis of these variants follows the same general pathway as the unlabeled compound, but starts with deuterated precursors.
The synthetic strategy can involve rsc.orgmdpi.com:
Synthesis of Deuterated Precursors : The process begins with the synthesis of a deuterated polycyclic aromatic hydrocarbon skeleton. For example, tetradeuteriopyrene can be prepared through a sequence of bromination, reduction, and aromatization reactions starting from tetrahydropyrene (THPy). rsc.org This deuterated core can then be elaborated into a deuterated version of BaP and subsequently oxidized to the required 4,5-dione precursor.
Conversion to Labeled Epoxide : The deuterated 4,5-dihydrobenzo[a]pyrene-4,5-dione is then subjected to the reduction and cyclization sequence described in section 7.1 to yield the final deuterated this compound. The availability of fully deuterated standards, such as BaP-d12, from commercial suppliers confirms the viability of these synthetic approaches for producing highly labeled analogues. mdpi.com
Aza-substituted analogues, where a carbon atom in the aromatic system is replaced by a nitrogen atom, are synthesized to probe the effects of electronic and steric changes on biological activity. The synthesis of 10-azathis compound has been specifically reported as a tool to study these effects. jst.go.jpnih.gov
The general synthetic approach mirrors that of other aza-arenes and their oxides jst.go.jpunm.edu:
Preparation of the Aza-Arene : The synthesis typically starts with building the aza-BaP scaffold. For instance, compounds like 4-azabenzo[a]pyrene have been prepared from 4-keto-1,2,3,4-tetrahydrochrysene via formation of an azine, dehydrogenation, and subsequent Bischler-Napieralski cyclodehydration. unm.edu
Oxidation to the Aza-Arene Oxide : The resulting aza-arene is then oxidized to form the corresponding epoxide. Specific oxidizing agents are chosen to selectively form the oxide at the desired 4,5-position. The synthesis of 10-azathis compound has been accomplished and the compound tested for mutagenic activity, providing a direct comparison to its non-heterocyclic counterpart. jst.go.jpnih.gov
Synthesis of Reference Standards for Analytical Research
The development of reliable analytical methods for detecting and quantifying this compound and its metabolites is predicated on the availability of high-purity, well-characterized reference standards. The synthetic methods described above are fundamental to producing these materials.
Unlabeled Standards : The chemical synthesis of this compound provides the primary analytical standard used for instrument calibration and method validation. Its purity is rigorously assessed using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Isotopically Labeled Standards : For quantitative analysis in complex samples, stable isotope-labeled standards are essential. Deuterated mdpi.com and Carbon-13 labeled researchgate.net Benzo[a]pyrene-4,5-oxides are synthesized for use as internal standards in isotope dilution mass spectrometry. These standards allow for precise correction of analyte loss during sample preparation and analysis. For example, the synthesis of this compound-4-¹³C and -5-¹³C has been described, starting from the corresponding ¹³C-labeled quinones. researchgate.net Similarly, tritium-labeled standards of BaP metabolites have been made available through repositories like the NCI Chemical Carcinogen Reference Standard Repository, highlighting their importance in cancer research. acs.org
The synthesis of these reference materials is a critical, specialized field that underpins the ability of researchers to conduct accurate and reproducible studies on the environmental presence and biological impact of this compound.
Environmental Formation and Research Context of Benzo a Pyrene 4,5 Oxide
Abiotic Transformation Pathways in Environmental Systems
Benzo[a]pyrene (B130552) (BaP), a product of incomplete combustion, is released into the atmosphere where it primarily exists adsorbed onto particulate matter. nih.govcsic.es In this state, it is susceptible to various chemical and physical transformations that alter its structure and properties. The formation of Benzo[a]pyrene-4,5-oxide is a key step in these abiotic degradation pathways.
The oxidation of Benzo[a]pyrene in the atmosphere is a primary mechanism for its degradation and can lead to the formation of epoxide derivatives. researchgate.netnih.gov These reactions typically occur heterogeneously, with the BaP being adsorbed on the surface of aerosol particles. digitellinc.com
Key atmospheric oxidants responsible for this transformation include ozone (O₃) and hydroxyl radicals (OH). digitellinc.com Research has demonstrated that the reaction between BaP on solid surfaces and gaseous ozone leads directly to the formation of this compound. nih.govairies.or.jp This "atmospheric" epoxidation was identified in laboratory studies where BaP adsorbed on glass fiber filters was exposed to ozone, simulating conditions found in polluted air. nih.govdiva-portal.org The formation of this specific oxide is significant as it is also a known animal metabolite. nih.govca.gov
In addition to ozone, OH radicals contribute to the atmospheric degradation of BaP, leading to a variety of functionalized products, including epoxides. researchgate.netdigitellinc.com Environmental chamber studies on BaP-coated aerosol particles exposed to OH radicals identified BaP-epoxide or its corresponding diol as a major reaction product. digitellinc.com These oxidative processes are crucial in determining the atmospheric lifetime of BaP, which can be as short as a few hours under certain conditions, and result in the formation of various oxygenated PAHs. copernicus.org
Table 1: Key Atmospheric Oxidation Reactions of Benzo[a]pyrene
| Reactants | Reaction Conditions | Key Epoxide Products Identified | Reference |
|---|---|---|---|
| Benzo[a]pyrene + Ozone (O₃) | Heterogeneous reaction; BaP adsorbed on glass fiber filters or Pyrex glass tubes. | This compound, other mono-epoxides. | nih.govresearchgate.net |
| Benzo[a]pyrene + OH radicals | Heterogeneous reaction; BaP-coated on ammonium (B1175870) sulfate (B86663) aerosol particles in an environmental chamber. | BaP-epoxide or diol (C20H12O). | digitellinc.com |
| Benzo[a]pyrene + Ozone (O₃) or OH radicals | Atmospheric oxidation of particle-bound BaP. | BaP-oxides, BaP-diol-epoxides, BaP-quinones. | nih.gov |
Photolysis, the degradation of molecules by light, is another significant abiotic pathway for the transformation of PAHs in the environment. nih.govepa.gov For Benzo[a]pyrene, direct photolysis, particularly in aqueous solutions, has been shown to transform it into more polar compounds. nih.govfrontiersin.org The process is influenced by factors such as the presence of oxygen and the pH of the medium. epa.gov
While studies on photolysis often highlight the formation of quinone derivatives as major end products, the process can involve epoxide intermediates. cdnsciencepub.com The presence of light, especially UV radiation, can enhance the rate of BaP degradation. nih.govnih.gov For instance, the half-life for the photochemical decomposition of BaP near the surface of freshwater can be just a few hours. nih.gov Although direct photolysis may not singularly result in stable this compound, photooxidation processes, where light and an oxidant work in concert, contribute to the formation of various oxygenated derivatives, including epoxides. frontiersin.org
Q & A
Q. How is Benzo[a]pyrene-4,5-oxide formed in atmospheric environments, and what experimental methods validate its formation?
this compound is generated via ozone-mediated epoxidation of benzo[a]pyrene adsorbed on particulate matter. This reaction occurs under ambient conditions (dark or light) and is validated using gas chromatography-mass spectrometry (GC-MS) and Ames mutagenicity assays to confirm its identity and biological activity . Key studies involve exposing benzo[a]pyrene-coated filters to ozone and analyzing products via HPLC coupled with fluorescence detection .
Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?
High-performance liquid chromatography (HPLC) with fluorescence detection is widely used due to its sensitivity for polycyclic aromatic hydrocarbon (PAH) derivatives. For structural confirmation, tandem mass spectrometry (MS/MS) or gas-phase ion/ion reactions provide molecular specificity, particularly in distinguishing epoxide isomers . Activity-based assays, such as measuring glutathione S-transferase (GST) activity toward the compound, are also employed .
Q. What metabolic pathways are implicated in this compound detoxification, and how are these pathways studied in vitro?
The compound is primarily detoxified via conjugation with glutathione (GSH) catalyzed by GSTs, forming 4,5-dihydro-4-hydroxy-5-S-glutathionyl-benzo[a]pyrene. Experimental methods include:
- Enzyme activity assays : Using purified GST isoenzymes and monitoring GSH depletion via spectrophotometry .
- HPLC-based quantification : Separating and quantifying conjugates using reverse-phase columns . Species-specific differences (e.g., rat vs. human GST activity) require cross-validation using tissue homogenates or recombinant enzymes .
Advanced Research Questions
Q. How do experimental designs address contradictions in reported mutagenic potencies of this compound across studies?
Discrepancies arise from variations in assay conditions (e.g., metabolic activation systems, bacterial strains). For example, the Ames test using Salmonella typhimurium TA98 shows enhanced mutagenicity when co-administered with cyclohexene oxide, a competitive inhibitor of epoxide hydrolase . Researchers must standardize protocols, including:
- Negative controls : Testing baseline mutagenicity of solvents/reagents.
- Dose-response curves : Ensuring linearity in activity measurements .
- Inter-laboratory validation : Cross-referencing data with published LC-MS/MS profiles of DNA adducts .
Q. What advanced models elucidate the role of this compound in DNA adduct formation and carcinogenesis?
- In vitro DNA-binding assays : Incubating the compound with calf thymus DNA or synthetic oligonucleotides, followed by 32P-postlabeling to detect adducts .
- Organ-specific perfusion models : Isolated rat testis or prostate glands perfused with radiolabeled this compound to study tissue-specific metabolism and adduct persistence .
- Computational modeling : Molecular docking simulations to predict adduct stability and repair susceptibility .
Q. How do aerosol-phase reactions influence the environmental persistence and toxicity of this compound?
Atmospheric aerosols act as reaction media, where the compound undergoes proton-transfer-driven oligomerization, altering its bioavailability. Key methodologies include:
- Prenucleation cluster studies : Using electrospray ionization mass spectrometry (ESI-MS) to track oligomer formation in simulated aerosol environments .
- Oxidative stress assays : Exposing lung cell lines to aerosolized particles and measuring reactive oxygen species (ROS) via fluorescence probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
